

Technical Support Center: (E/Z)-GSK5182 Potential Off-Target Effects Investigation

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Compound of Interest		
Compound Name:	(E/Z)-GSK5182	
Cat. No.:	B15612324	Get Quote

This technical support center is designed for researchers, scientists, and drug development professionals utilizing **(E/Z)-GSK5182**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and guide your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (E/Z)-GSK5182?

(E/Z)-GSK5182 is a racemic mixture of (E)-GSK5182 and (Z)-GSK5182 isomers. It functions as a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ) with an IC50 of 79 nM.[1] As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ.[1] It has been reported that GSK5182 does not interact with other nuclear receptors, such as ERRα or ERα.[1]

Q2: I am observing unexpected cellular phenotypes that do not seem to align with the known functions of ERRy. Could these be off-target effects?

While GSK5182 is reported to be highly selective for ERRy, it is crucial to consider the possibility of off-target effects when observing unexpected phenotypes.[1] Off-target interactions can lead to misinterpretation of experimental results. To investigate this, a systematic approach is recommended, starting with ruling out experimental artifacts and then proceeding to specific off-target validation assays.

Troubleshooting & Optimization





Q3: My experiments show that GSK5182 modulates MAPK signaling pathways (JNK, ERK). Is this a known off-target effect?

The modulation of MAPK signaling by GSK5182 has been documented. Specifically, GSK5182 has been shown to inhibit RANKL-stimulated JNK and ERK phosphorylation, while not affecting p38 activation.[2][3] In papillary thyroid cancer cells, GSK5182 was found to upregulate phosphorylated ERK1/2.[4][5] While this could be a downstream consequence of ERRy inhibition, a direct off-target interaction with upstream kinases cannot be definitively ruled out without further investigation. We recommend performing a kinase selectivity profiling assay to assess for direct inhibition of MAPK pathway kinases.

Q4: I've observed an increase in reactive oxygen species (ROS) in my cells upon treatment with GSK5182. Is this an on-target or off-target effect?

GSK5182 has been reported to induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[1] ERRy itself is considered a ROS sensor, and its inhibition can lead to higher overall ROS levels.[6] Therefore, the observed increase in ROS is likely linked to the on-target activity of GSK5182 through the modulation of ERRy-regulated metabolic pathways. However, to formally exclude an off-target liability, consider evaluating the effect of an ERRy knockdown/knockout on ROS levels in your cellular system.

Q5: How can I determine if the observed effects of GSK5182 in my experiments are truly due to ERRy inhibition?

To confirm that the observed phenotype is a result of on-target ERRy inhibition, several validation experiments are recommended:

- Use of a Structurally Unrelated ERRy Inverse Agonist: If another ERRy inverse agonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
- Genetic Knockdown/Knockout of ERRy: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ERRy expression should phenocopy the effects of GSK5182 if the mechanism is on-target.
- Use of a Negative Control Analog: If available, a structurally similar but inactive analog of GSK5182 should not elicit the same biological response.



Troubleshooting Guides

Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.

Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors, including cell permeability, efflux pump activity, and intracellular target concentration.

Troubleshooting Steps:

- Assess Cell Permeability: If the compound has poor membrane permeability, its intracellular concentration will be lower than the applied concentration. Consider performing a cell permeability assay.
- Investigate Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell. This can be tested by using cell lines with and without known efflux transporters.
- Confirm Target Engagement in Cells: A Cellular Thermal Shift Assay (CETSA) can be used to verify that GSK5182 is binding to ERRy inside the cell.

Issue 2: Unexpected cytotoxicity observed at concentrations intended for ERRy inhibition.

Possible Cause: The observed cytotoxicity may be due to an off-target effect, especially at higher concentrations.

Troubleshooting Steps:

- Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range for the on-target effect versus the cytotoxic effect.
- Broad Panel Off-Target Screening: To identify potential off-target liabilities, screen GSK5182
 against a broad panel of receptors, kinases, and enzymes. A radioligand binding assay panel
 is a common starting point.



 Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can help identify proteins that directly interact with GSK5182 in an unbiased manner.

Quantitative Data Summary

Compound	Target	Assay Type	IC50 (nM)	Reference
(E/Z)-GSK5182	ERRy	Inverse Agonist Activity	79	[1]
4- Hydroxytamoxife n	ERRy	Inverse Agonist Activity	458	[7]

Experimental Protocols Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of **(E/Z)-GSK5182** against a broad panel of kinases to identify potential off-targets in the kinome.

Methodology: A radiometric assay format, such as the one described by Promega's ADP-Glo™ Kinase Assay platform, can be used.[8] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Procedure:

- Compound Preparation: Prepare a stock solution of (E/Z)-GSK5182 in DMSO (e.g., 10 mM).
 Perform serial dilutions to create a range of concentrations for IC50 determination.
- Kinase Reaction Setup: In a 384-well plate, add the recombinant kinases from a diverse panel, their respective substrates, and ATP.
- Compound Addition: Add the diluted (E/Z)-GSK5182 or a vehicle control (DMSO) to the wells.
- Incubation: Incubate the plates to allow for the kinase reaction to proceed.



- ADP Detection: Add the ADP-Glo[™] reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any "hits."

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of **(E/Z)-GSK5182** with its target, ERRy, in a cellular environment.

Methodology: CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[9]

Procedure:

- Cell Treatment: Treat intact cells with **(E/Z)-GSK5182** at various concentrations or a vehicle control for a specified duration.
- Heating: Heat the cell suspensions in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
- Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble ERRy by Western blotting or ELISA using a specific antibody.
- Data Analysis: Plot the amount of soluble ERRy as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GSK5182 indicates target engagement.

Protocol 3: Radioligand Binding Assay



Objective: To assess the binding affinity of **(E/Z)-GSK5182** to a panel of receptors, ion channels, and transporters to identify potential off-target interactions.

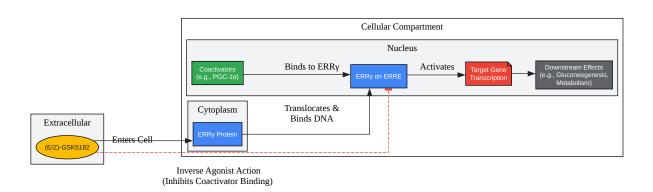
Methodology: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target.[10][11]

Procedure:

- Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target of interest.
- Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of (E/Z)-GSK5182.
- Incubation: Allow the binding reaction to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of **(E/Z)-GSK5182** that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Visualizations

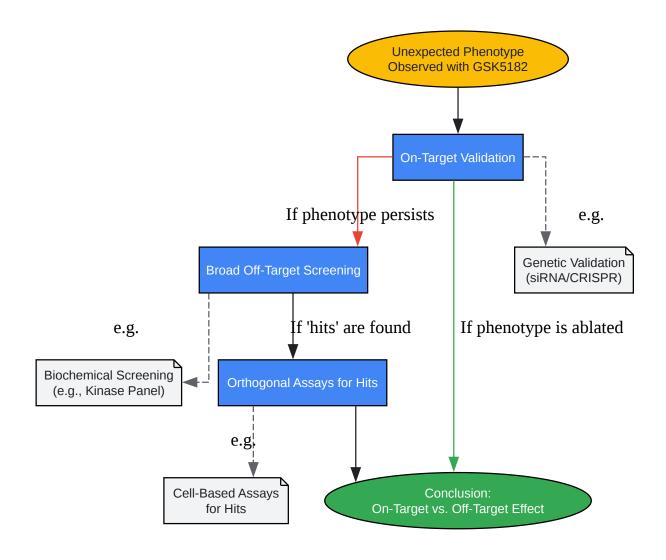




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Caption: Simplified signaling pathway of ERRy and the inhibitory action of (E/Z)-GSK5182.





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Caption: General workflow for investigating potential off-target effects of (E/Z)-GSK5182.

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